molecular formula C20H12O7 B1212859 Taiwanin E

Taiwanin E

Cat. No. B1212859
M. Wt: 364.3 g/mol
InChI Key: YYFMUDJSHVYJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taiwanin E is a natural product found in Cleistanthus collinus, Chamaecyparis formosensis, and other organisms with data available.

Scientific Research Applications

Scientific Research Applications of Taiwanin E

Anti-proliferation in Breast Cancer Cells

This compound, isolated from Eleutherococcus trifoliatus, has demonstrated strong anti-proliferation activity on human breast adenocarcinoma cells. It inhibits cell cycle progression at the G0/G1 transition by modulating the phosphorylation of retinoblastoma protein and the levels of related cyclins and kinases, showing potential as a therapeutic agent against breast cancer (Wang et al., 2014).

Suppression of Oral Cancer Cell Viability

Research has shown that this compound significantly reduces the viability of oral squamous cancer cells while sparing normal oral cells. It induces cell cycle arrest, modulates cell cycle regulatory proteins, and activates apoptosis-related proteins, highlighting its potential as a therapeutic agent for oral cancer (Wang et al., 2019).

Inhibition of Colon Cancer Cell Migration

This compound has been found to inhibit cell migration in human LoVo colon cancer cells. It affects the expression and activity of MMP-2 and MMP-9 and activates the p38 MAPK pathway, suggesting a role in reducing metastatic potential in colon cancer (Hsu et al., 2017).

Reduction of Cytotoxicity in Lung Carcinoma

Taiwanin A, related to this compound, has shown cytotoxicity against lung carcinoma cells by increasing the expression of non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1) through the JNK pathway, suggesting a potential mechanism for its anti-tumor activity (Harn et al., 2014).

properties

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C20H12O7/c21-19-11-5-16-15(26-8-27-16)4-10(11)17(18-12(19)6-23-20(18)22)9-1-2-13-14(3-9)25-7-24-13/h1-5,21H,6-8H2

InChI Key

YYFMUDJSHVYJGD-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC6=C(C=C5)OCO6)OCO4)O

Canonical SMILES

C1C2=C(C3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC6=C(C=C5)OCO6)OCO4)O

synonyms

taiwanin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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